molecular formula C13H16Cl2N4 B6220033 4-(4-chlorophenyl)-2-[(pyrrolidin-3-yl)methyl]-2H-1,2,3-triazole hydrochloride CAS No. 2751620-90-1

4-(4-chlorophenyl)-2-[(pyrrolidin-3-yl)methyl]-2H-1,2,3-triazole hydrochloride

Cat. No.: B6220033
CAS No.: 2751620-90-1
M. Wt: 299.2
InChI Key:
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Description

4-(4-Chlorophenyl)-2-[(pyrrolidin-3-yl)methyl]-2H-1,2,3-triazole hydrochloride, also known as CP-PYMT, is a synthetic organic compound of the triazole class. It is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals. CP-PYMT has been studied extensively for its potential applications in drug discovery, medicinal chemistry, and biochemistry.

Scientific Research Applications

4-(4-chlorophenyl)-2-[(pyrrolidin-3-yl)methyl]-2H-1,2,3-triazole hydrochloride has a wide range of applications in scientific research. It has been used in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals. Additionally, it has been studied for its potential applications in drug discovery, medicinal chemistry, and biochemistry. This compound has been used as a starting material in the synthesis of a number of different compounds, including various peptides, peptidomimetics, and nucleosides. It has also been studied as a potential inhibitor of enzymes such as cytochrome P450 and as a potential drug target for cancer and other diseases.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-2-[(pyrrolidin-3-yl)methyl]-2H-1,2,3-triazole hydrochloride is not fully understood. However, it is believed to act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and toxins. Additionally, this compound has been shown to interact with other proteins and enzymes, such as those involved in DNA replication and transcription.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and toxins. Additionally, this compound has been shown to interact with other proteins and enzymes, such as those involved in DNA replication and transcription.

Advantages and Limitations for Lab Experiments

4-(4-chlorophenyl)-2-[(pyrrolidin-3-yl)methyl]-2H-1,2,3-triazole hydrochloride has several advantages and limitations for lab experiments. The main advantage is its low cost and availability, making it suitable for commercial production. Additionally, the synthesis method is simple and cost-effective. However, the mechanism of action of this compound is not yet fully understood, and its biochemical and physiological effects are still being studied.

Future Directions

The future of 4-(4-chlorophenyl)-2-[(pyrrolidin-3-yl)methyl]-2H-1,2,3-triazole hydrochloride is promising, as it has potential applications in drug discovery, medicinal chemistry, and biochemistry. Further research is needed to understand the mechanism of action of this compound and its biochemical and physiological effects. Additionally, this compound could be used as a starting material in the synthesis of a number of different compounds, including various peptides, peptidomimetics, and nucleosides. Finally, this compound could be explored as a potential inhibitor of enzymes such as cytochrome P450 and as a potential drug target for cancer and other diseases.

Synthesis Methods

4-(4-chlorophenyl)-2-[(pyrrolidin-3-yl)methyl]-2H-1,2,3-triazole hydrochloride is synthesized by the reaction of 4-chlorophenyl isocyanate with pyrrolidine in the presence of a base catalyst. The reaction proceeds in two steps, first forming an isocyanate-pyrrolidine adduct, then hydrolyzing the adduct to form this compound. This method is simple and cost-effective, making it suitable for commercial production.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(4-chlorophenyl)-2-[(pyrrolidin-3-yl)methyl]-2H-1,2,3-triazole hydrochloride' involves the reaction of 4-chlorobenzyl chloride with pyrrolidine to form 4-chlorobenzylpyrrolidine, which is then reacted with sodium azide to form 4-chlorobenzylpyrrolidin-1-yl azide. The azide is then reduced using palladium on carbon to form 4-chlorobenzylpyrrolidin-1-yl amine, which is then reacted with propargyl bromide to form 4-(4-chlorophenyl)-2-[(pyrrolidin-3-yl)methyl]-1-prop-2-yn-1-amine. The final step involves the reaction of the propargyl amine with sodium azide and copper sulfate to form the desired compound, which is then converted to the hydrochloride salt.", "Starting Materials": [ "4-chlorobenzyl chloride", "pyrrolidine", "sodium azide", "palladium on carbon", "propargyl bromide", "copper sulfate" ], "Reaction": [ "4-chlorobenzyl chloride + pyrrolidine -> 4-chlorobenzylpyrrolidine", "4-chlorobenzylpyrrolidine + sodium azide -> 4-chlorobenzylpyrrolidin-1-yl azide", "4-chlorobenzylpyrrolidin-1-yl azide + palladium on carbon -> 4-chlorobenzylpyrrolidin-1-yl amine", "4-chlorobenzylpyrrolidin-1-yl amine + propargyl bromide -> 4-(4-chlorophenyl)-2-[(pyrrolidin-3-yl)methyl]-1-prop-2-yn-1-amine", "4-(4-chlorophenyl)-2-[(pyrrolidin-3-yl)methyl]-1-prop-2-yn-1-amine + sodium azide + copper sulfate -> 4-(4-chlorophenyl)-2-[(pyrrolidin-3-yl)methyl]-2H-1,2,3-triazole", "4-(4-chlorophenyl)-2-[(pyrrolidin-3-yl)methyl]-2H-1,2,3-triazole + hydrochloric acid -> 4-(4-chlorophenyl)-2-[(pyrrolidin-3-yl)methyl]-2H-1,2,3-triazole hydrochloride" ] }

2751620-90-1

Molecular Formula

C13H16Cl2N4

Molecular Weight

299.2

Purity

95

Origin of Product

United States

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